2,5-Dichloroisonicotinic acid

Description

Conceptual Framework and Research Significance

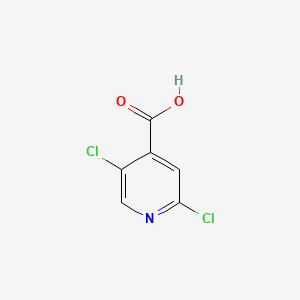

2,5-Dichloroisonicotinic acid is a halogenated pyridine (B92270) derivative with the chemical formula C₆H₃Cl₂NO₂. cymitquimica.combldpharm.com It belongs to the class of isonicotinic acids, which are characterized by a pyridine ring with a carboxylic acid group at the fourth position. The presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring significantly influences its chemical properties and reactivity. cymitquimica.com This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its inherent biological activity. cymitquimica.comsmolecule.com The strategic placement of the chlorine atoms and the carboxylic acid group makes this compound a key intermediate for creating more complex molecules with specific biological targets. cymitquimica.com Its structural framework allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives for investigation in medicinal and agricultural chemistry. ontosight.aichemimpex.com

The research significance of this compound lies in its potential to act as a scaffold for the development of novel bioactive compounds. The chlorine substituents enhance the lipophilicity of the molecule and can participate in various chemical reactions, making it a versatile precursor. cymitquimica.com Investigations into this compound and its derivatives are focused on exploring their interactions with biological systems, with the aim of discovering new therapeutic agents and crop protection solutions. cymitquimica.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 88912-26-9 bldpharm.comfrontierspecialtychemicals.comwatson-int.com |

| Molecular Formula | C₆H₃Cl₂NO₂ cymitquimica.combldpharm.com |

| Molecular Weight | 192.00 g/mol bldpharm.comchemicalbook.com |

| Synonyms | 2,5-Dichloro-4-pyridinecarboxylic acid, 2,5-Dichloropyridine-4-carboxylic acid cymitquimica.comwatson-int.com |

Comparative Analysis with Structurally Related Dichloroisonicotinic Acids in Academic Inquiry

A comparative analysis of this compound with its structural isomers is crucial for understanding the structure-activity relationships that govern their biological effects. The positioning of the two chlorine atoms on the isonicotinic acid framework dramatically alters the electronic distribution and steric hindrance of the molecule, leading to distinct biological activities. While research on this compound is ongoing, a well-established precedent has been set by its structural isomer, 2,6-dichloroisonicotinic acid.

Insights from 2,6-Dichloroisonicotinic Acid (INA) as a Precedent in Biological and Agrochemical Research

2,6-Dichloroisonicotinic acid, commonly known as INA, has been extensively studied and is recognized as a classic inducer of Systemic Acquired Resistance (SAR) in plants. researchgate.netresearchgate.netresearchgate.net SAR is a broad-spectrum defense mechanism in plants that provides long-lasting protection against a wide range of pathogens, including viruses, bacteria, and fungi. researchgate.netresearchgate.net INA mimics the natural signaling molecules involved in activating this defense pathway. researchgate.net

In agrochemical research, INA has been shown to effectively control various plant diseases. For instance, it has demonstrated efficacy in reducing the incidence of blue and green molds on citrus fruits and controlling anthracnose decay. researchgate.net Studies on cotton have revealed that treatment with INA leads to an increase in the activity of pathogenesis-related (PR) proteins, such as chitinase (B1577495) and β-1,3-glucanase, which are key components of the plant's defense response. researchgate.net This induction of PR proteins has been correlated with reduced incidence and severity of Cotton Leaf Curl Disease (CLCuD). researchgate.net

Beyond its role as a plant defense activator, 2,6-dichloroisonicotinic acid serves as a vital intermediate in the synthesis of pharmaceuticals. chemimpex.com It is a building block for developing anti-inflammatory and anti-cancer agents. chemimpex.com The synthesis of INA itself is well-documented, often starting from materials like citrazinic acid. chemicalbook.comgoogle.com

The well-documented biological activity of 2,6-dichloroisonicotinic acid provides a valuable framework for investigating this compound. While both are dichloro-substituted isonicotinic acids, the different substitution pattern in the 2,5-isomer is expected to lead to unique biological properties and potential applications, which are areas of active research.

Table 2: Comparison of this compound and 2,6-Dichloroisonicotinic Acid

| Feature | This compound | 2,6-Dichloroisonicotinic Acid (INA) |

|---|---|---|

| CAS Number | 88912-26-9 bldpharm.comfrontierspecialtychemicals.comwatson-int.com | 5398-44-7 chemicalbook.comnih.govchemball.com |

| Primary Research Focus | Building block for pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com | Plant resistance inducer (SAR), intermediate for pharmaceuticals and agrochemicals. chemimpex.comresearchgate.netresearchgate.net |

| Established Biological Activity | Under investigation for potential antimicrobial and anticancer properties. smolecule.com | Induces Systemic Acquired Resistance (SAR) in plants against various pathogens. researchgate.netresearchgate.netresearchgate.net |

| Key Applications | Synthesis of novel bioactive molecules. cymitquimica.com | Crop protection, synthesis of anti-inflammatory and anti-cancer agents. chemimpex.comresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOVTTQVBDEYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371117 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-26-9 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Organic Synthesis and Reaction Pathways of 2,5 Dichloroisonicotinic Acid and Its Derivatives

Strategic Synthetic Methodologies

The synthesis of 2,5-dichloroisonicotinic acid and its analogs relies on carefully controlled precursor-based approaches and specific halogenation techniques to ensure desired regioselectivity and yield.

Precursor-based Approaches (e.g., Analogous Synthesis from Pyridine (B92270) Derivatives)

While direct synthesis routes for this compound are not extensively detailed in readily available literature, analogous methods for similar di-substituted pyridine carboxylic acids provide a foundational understanding. A common precursor for dichlorinated isonicotinic acids is citrazinic acid (2,6-dihydroxyisonicotinic acid). chemicalbook.com The synthesis of the 2,6-dichloro isomer, for instance, involves the chlorination of citrazinic acid, where the hydroxyl groups are substituted by chlorine atoms. chemicalbook.com A typical procedure involves heating citrazinic acid with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst such as tetraethylammonium (B1195904) chloride. chemicalbook.com This transformation is generally carried out at elevated temperatures, for example, 130-145°C for several hours, to drive the reaction to completion and achieve high yields. chemicalbook.com

The synthesis of this compound can be conceptually approached from different pyridine-based precursors. For instance, starting with a pre-functionalized pyridine ring, such as a 2-chloro-5-amino-4-methylpyridine, would allow for subsequent Sandmeyer reaction to introduce the second chlorine atom, followed by oxidation of the methyl group to a carboxylic acid. The choice of precursor is critical and often dictated by the commercial availability and the feasibility of selective functionalization.

| Precursor Example (Analogous) | Reagents | Conditions | Product (Analogous) | Yield | Reference |

| Citrazinic Acid | POCl₃, (C₂H₅)₄NCl | 130-145°C, 20h | 2,6-Dichloroisonicotinic acid | 89% | chemicalbook.com |

Halogenation and Directed Functionalization Strategies

Directed halogenation of the pyridine ring is a key strategy for introducing chlorine atoms at specific positions. The reactivity of the pyridine ring towards electrophilic substitution is generally low due to the electron-withdrawing nature of the nitrogen atom. However, activating groups or specific reaction conditions can facilitate halogenation. For pyridine derivatives, direct C-H functionalization catalyzed by transition metals like palladium offers a powerful method for introducing aryl or other groups, which can subsequently be transformed. vulcanchem.com

The introduction of halogens can also proceed via decarboxylative halogenation of pyridine carboxylic acids. researchgate.netnih.gov This method involves the generation of an aryl radical intermediate from the carboxylic acid, which is then trapped by a halogen source. researchgate.netnih.gov This approach can be advantageous as it utilizes readily available carboxylic acid precursors. nih.gov The specific positioning of the chloro substituents in this compound suggests a multi-step synthesis involving sequential halogenation and functional group manipulations, where the directing effects of existing substituents on the pyridine ring guide the position of the incoming halogen. The presence of chlorine atoms on the pyridine ring enhances its reactivity towards nucleophilic substitution, a key aspect discussed in the following sections. cymitquimica.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of transformations involving this compound and its derivatives.

Nucleophilic Aromatic Substitution Reactions Relevant to Dichloroisonicotinic Acid Derivatives

The pyridine ring, especially when substituted with electron-withdrawing groups like chlorine atoms, is susceptible to nucleophilic aromatic substitution (SNA_r). uomustansiriyah.edu.iqfishersci.fimasterorganicchemistry.comlumenlearning.com This reaction is fundamental to the derivatization of this compound. The SNA_r mechanism typically proceeds via an addition-elimination pathway. uomustansiriyah.edu.iqlumenlearning.com A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, a chloride ion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.com The negative charge in this intermediate is delocalized, particularly by the electron-withdrawing substituents and the ring nitrogen. masterorganicchemistry.comlumenlearning.com In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

The reactivity of the two chlorine atoms in this compound towards nucleophilic substitution is not identical. The chlorine at the 2-position is generally more reactive than the one at the 5-position due to the stronger activating effect of the para-positioned carboxylic acid group and the adjacent ring nitrogen. This differential reactivity allows for selective functionalization at the 2-position under controlled conditions.

| Reaction Type | Substrate | Nucleophile | Key Intermediate | Product |

| SNAr | 2,5-Dichloropyridine derivative | Nu⁻ | Meisenheimer Complex | 2-Nu-5-chloropyridine derivative |

Carboxylic Acid Functional Group Reactivity: Esterification and Amidation Pathways

The carboxylic acid group of this compound is a key site for derivatization, readily undergoing esterification and amidation reactions.

Esterification: Esters of this compound can be synthesized by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.orgchemguide.co.uk This Fischer-Speier esterification is a reversible equilibrium process. chemguide.co.uk To drive the reaction towards the ester product, the water formed during the reaction is typically removed, or an excess of the alcohol is used. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This acyl chloride then reacts readily with an alcohol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to afford the corresponding ester in high yield. researchgate.net

Amidation: Similarly, amides of this compound can be prepared. Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures. A more common and efficient method involves the activation of the carboxylic acid. This can be achieved by converting it to an acyl chloride, as in esterification, which then reacts with a primary or secondary amine to form the amide. Another widely used method involves the use of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under mild conditions. Research has shown that amide derivatives of dichloroisonicotinic acids can exhibit enhanced biological activity compared to the parent acid. researchgate.net

| Reaction | Reactants | Reagents/Conditions | Product |

| Esterification | This compound, Alcohol (ROH) | Acid catalyst (e.g., H₂SO₄), Heat | 2,5-Dichloroisonicotinate ester |

| Amidation | This compound, Amine (RNH₂) | Coupling agent (e.g., DCC) or conversion to acyl chloride | 2,5-Dichloroisonicotinamide |

Chemical Derivatization Strategies for Enhanced Functionality and Research Applications

The derivatization of this compound is a key strategy to modulate its physicochemical properties and biological activity for various research applications. The presence of three reactive sites—the two chlorine atoms and the carboxylic acid group—allows for a wide range of chemical modifications.

Derivatives are often synthesized to explore structure-activity relationships (SAR). For instance, in the context of agrochemicals, ester and amide derivatives of dichloroisonicotinic acids have been synthesized and tested for their ability to induce plant resistance to pathogens. researchgate.netnih.gov Studies have shown that converting the carboxylic acid to an ester or amide can significantly alter the compound's uptake, transport, and ultimately its efficacy. researchgate.net For example, novel derivatives such as trifluoroethyl 2,6-dichloroisonicotinate have been synthesized and shown to be effective elicitors for the biosynthesis of secondary metabolites in plant cell cultures. nih.gov

In medicinal chemistry, the this compound scaffold can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.com The chlorine atoms can be displaced by various nucleophiles to introduce a diverse range of functional groups, leading to libraries of compounds for biological screening.

| Derivative Type | Synthetic Strategy | Potential Application | Reference |

| Esters | Reaction with various alcohols | Agrochemicals, Pro-drugs | researchgate.netnih.gov |

| Amides | Reaction with various amines | Agrochemicals, Medicinal Chemistry | researchgate.net |

| Nucleophilic Substitution Products | Reaction with N, O, or S-nucleophiles | Medicinal Chemistry, Materials Science | cymitquimica.com |

Synthesis of Ester Derivatives for Modulated Biological Activity

The synthesis of ester derivatives of this compound is a key strategy for modulating its biological activity. Research has demonstrated that converting the carboxylic acid group into various ester forms can enhance its efficacy as a plant resistance inducer.

A general method for synthesizing these esters involves the reaction of this compound with an appropriate alcohol in the presence of an acid catalyst. For instance, the synthesis of dimethyl 5-chloropyridine-2,4-dicarboxylate (18) begins with the conversion of this compound (17) to its methyl ester. This is followed by a regioselective Pd-catalyzed carbonylation reaction. This process yields a mixture from which the desired diester can be isolated. acs.org

Studies have explored a range of ester derivatives, including monoesters and diesters. researchgate.net While monoester derivatives of 2,6-dichloroisonicotinic acid have shown a reduction in SAR-inducing properties compared to the parent acid, certain diester derivatives have exhibited improved induction of resistance. researchgate.net For example, some diester derivatives of a related compound, 2,6-dichloroisonicotinic acid, significantly reduced viral infection symptoms more effectively than the acid form. The synthesis of these derivatives often involves straightforward esterification procedures. researchgate.net

Two novel ester derivatives of 2,6-dichloroisonicotinic acid, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were chemically synthesized and evaluated for their potential as elicitors. researchgate.net These examples highlight the ongoing research into creating novel ester derivatives to enhance biological activity.

Interactive Data Table: Ester Derivatives of Dichloroisonicotinic Acids and Their Reported Activity

| Derivative Type | Parent Acid | Observed Biological Activity | Reference |

| Monoesters | 2,6-dichloroisonicotinic acid | Reduced SAR-inducing properties compared to the acid | researchgate.net |

| Diesters | 2,6-dichloroisonicotinic acid | Improved resistance induction properties | |

| Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) | 2,6-dichloroisonicotinic acid | Increased accumulation of secondary metabolites in plant cell cultures | researchgate.net |

| 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) | 2,6-dichloroisonicotinic acid | Increased accumulation of secondary metabolites in plant cell cultures | researchgate.net |

Charge Reversal Derivatization for Enhanced Analytical Detection

For the sensitive detection of carboxylic acids like this compound in biological and environmental samples, charge reversal derivatization is a powerful analytical technique. This method is particularly useful in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlongdom.org The core principle involves converting the negatively charged carboxyl group into a positively charged moiety, which enhances ionization efficiency and detection sensitivity in positive ion mode mass spectrometry. nih.gov

A common derivatizing reagent used for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). nih.gov AMPP quantitatively reacts with the carboxylic acid to form a cationic amide. This "charge reversal" can improve detection sensitivity by 10- to 20-fold compared to analyzing the underivatized acid in negative ion mode. nih.gov Another reagent, dimethylaminophenacyl bromide (DmPABr), reacts with the carboxylic acid groups, reversing their polarity from negative to positive. longdom.org This derivatization not only enhances detection in the Multiple Reaction Monitoring (MRM) mode but also improves chromatographic separation by adding a bulky phenyl ring, which facilitates better interaction with the liquid chromatography column. longdom.org

The general procedure for charge reversal derivatization involves several key steps:

Sample Preparation : This often includes protein precipitation from biofluids using a solvent like ice-cold acetonitrile (B52724), followed by centrifugation. longdom.org

Extraction : The dicarboxylic acids are then extracted from the supernatant, typically using an acidified solvent such as ethyl acetate. longdom.org

Derivatization : The extracted acids are reacted with the charge-reversal reagent. For example, with DmPABr, the reaction is base-catalyzed using N,N-Diisopropylethylamine (DIPEA) and is typically carried out in a water bath. longdom.org

Quenching : The reaction is then stopped, often by the addition of an acid like formic acid. longdom.org

This derivatization strategy significantly improves the specificity, sensitivity, and baseline resolution for the analysis of trace amounts of dicarboxylic acids in various biological fluids. longdom.org

Specific Tagging and Labeling for Biochemical Studies

Specific tagging and labeling of this compound and its derivatives are crucial for elucidating their roles in biochemical pathways and for tracking their interactions within biological systems. chemimpex.com These techniques are instrumental in understanding the mechanisms of action of such compounds.

Isotope labeling is a powerful method used in these studies. By incorporating stable isotopes, such as deuterium (B1214612) (d), into the structure of a derivatizing agent, researchers can perform comparative and quantitative analyses. For instance, N,N-dimethylaminobutylamine (DMBA) and its deuterated counterpart, d(4)-N,N-dimethylaminobutylamine (d(4)-DMBA), can be used to label carboxylic acids. researchgate.net This dual-labeling approach, coupled with high-performance liquid chromatography-mass spectrometry (HPLC-MS), allows for the simultaneous analysis of two samples (e.g., treated vs. untreated), minimizing analytical variability and enhancing the reliability of quantification. researchgate.net The labeled moieties can be designed to readily cleave in a predictable manner during mass spectrometry analysis, aiding in the identification and quantification of the target molecule. researchgate.net

In the context of biochemical studies on plant defense mechanisms, labeled analogs of salicylic (B10762653) acid (SA), such as [3H]SA, have been used in competitive binding assays to identify proteins that interact with SA and its functional analogs, like 2,6-dichloroisonicotinic acid (INA). google.com These studies help to characterize the binding affinity of these compounds to their protein targets.

Furthermore, the synthesis of derivatives with specific functional groups can serve as a form of tagging. For example, the synthesis of 5-aminoalkyl-substituted derivatives of pyridine-2,4-dicarboxylate, starting from this compound, allows for the introduction of a "tag" (the aminoalkyl group) that can be further modified or used to study structure-activity relationships. acs.org These derivatives can then be used in cellular studies to investigate their biological effects. acs.org

The insights gained from such labeling and tagging studies are vital for understanding how these molecules function at a molecular level, for instance, in inducing systemic acquired resistance (SAR) in plants or in interacting with specific enzymes or receptors. frontiersin.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2,5 Dichloroisonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 2,5-dichloroisonicotinic acid. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring of this compound are expected to appear in the aromatic region, typically downfield due to the deshielding effects of the electronegative nitrogen atom and chlorine substituents. The carboxylic acid proton is highly deshielded and characteristically appears as a broad singlet at a very downfield chemical shift, often in the 10–12 ppm range. libretexts.org The two remaining protons on the pyridine ring would exhibit chemical shifts influenced by their positions relative to the nitrogen and chloro groups.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid group is significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the pyridine ring will have distinct chemical shifts based on their electronic environment, influenced by the attached chlorine atoms and the nitrogen atom. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign proton and carbon signals and to establish connectivity within the molecule. nih.gov For instance, an HMBC experiment would show correlations between the carboxylic acid proton and the adjacent ring carbons, confirming the position of the carboxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (broad singlet) | 160 - 180 |

| Pyridine Ring Protons | 7.5 - 9.0 | - |

| Pyridine Ring Carbons | - | 120 - 160 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to deduce its structure through fragmentation analysis. Depending on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI), different types of information can be obtained. researchgate.net

ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the unambiguous determination of the molecular weight. For this compound (C₆H₃Cl₂NO₂), the expected monoisotopic mass is approximately 190.95 g/mol . The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. libretexts.org For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org In the case of this compound, fragmentation could also involve the loss of chlorine atoms or cleavage of the pyridine ring. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information. ncsu.edu

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 191 | Molecular ion (most abundant isotope) |

| [M+2]⁺ | 193 | Isotope peak due to one ³⁷Cl |

| [M+4]⁺ | 195 | Isotope peak due to two ³⁷Cl |

| [M-OH]⁺ | 174 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 146 | Loss of carboxyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The carboxyl group of this compound gives rise to several characteristic absorptions. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.org The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp band around 1710 cm⁻¹. libretexts.org The C-O stretching and O-H bending vibrations are also observable in the fingerprint region. The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The C-Cl stretching vibrations will appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands are associated with large changes in polarizability. The symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. Two-dimensional correlation spectroscopy (2D-COS) can be applied to both IR and Raman data to reveal subtle changes and interactions within the molecule. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C=O stretch (carbonyl) | ~1710 (strong) | Medium |

| C=C, C=N stretch (aromatic ring) | 1400-1600 | Strong |

| C-Cl stretch | 600-800 | Strong |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. semanticscholar.org

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid like phosphoric acid or acetic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. semanticscholar.orggoogle.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyridine ring of this compound absorbs UV light. A diode-array detector (DAD) can provide spectral information across a range of wavelengths, enhancing selectivity. google.com The retention time of the compound under specific chromatographic conditions is a key identifying characteristic. Method validation according to ICH guidelines is crucial for ensuring the reliability of the analytical procedure. researchgate.net

Table 4: Example HPLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at ~230-270 nm |

Gas Chromatography (GC) can be used for the analysis of this compound, but due to its high polarity and low volatility, direct analysis is challenging. asianpubs.org Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. colostate.edu

Esterification is the most common derivatization method for carboxylic acids. gcms.cz This can be achieved using various reagents. One effective method involves the use of diazomethane, which provides a quantitative yield of the corresponding methyl ester without significant side reactions. uark.edu Other methods include using BF₃/methanol or dicyclohexylcarbodiimide (B1669883)/methanol, although these can sometimes lead to side reactions like halogen displacement. uark.edu Once derivatized, the resulting ester can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is achieved on a capillary column, and the retention time of the ester derivative is used for identification and quantification.

Table 5: Comparison of Derivatization Methods for GC Analysis of Dihalonicotinic Acids uark.edu

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Method 1 | HCl and Methanol | Simple reagents | Displacement of halogens by chlorine |

| Method 2 | BF₃/Methanol | Effective esterification | Displacement of halogens by methoxide |

| Method 3 | Dicyclohexylcarbodiimide/Methanol | Mild conditions | Poor yield, mixture of derivatives |

| Method 4 | Diazomethane | Quantitative yield, no side reactions | Reagent is toxic and explosive |

Computational Chemistry and Molecular Modeling of 2,5 Dichloroisonicotinic Acid and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to accurately predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics. vjst.vnvjst.vn For molecules similar to 2,5-dichloroisonicotinic acid, such as other nicotinic acid derivatives, DFT calculations provide a reliable means to determine equilibrium geometry and harmonic frequencies. jocpr.comresearchgate.net

The optimized molecular structure reveals key bond lengths and angles. For instance, in related aromatic carboxylic acids, the C=O and C-O bond lengths of the carboxylic group are calculated to be close to their standard values, while the substitution pattern on the aromatic ring can influence bond lengths and angles within the ring itself. jocpr.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity). nih.govrsc.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. nih.govrsc.org A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, indicating the molecule is more polarizable. nih.gov For related heterocyclic compounds, DFT calculations are routinely used to compute these FMO energies and understand charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. actascientific.comresearchgate.net It maps the electrostatic potential onto the electron density surface. actascientific.com Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For aromatic acids, MEP maps clearly show negative potential around the carbonyl oxygen atoms and positive potential around the acidic hydrogen, which is useful for predicting intermolecular interactions like hydrogen bonding. vjst.vnrsc.org

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

DFT calculations can also be utilized to predict various thermodynamical properties of molecules like this compound. By calculating the vibrational frequencies, one can determine thermodynamic functions such as heat capacity, entropy, and enthalpy at different temperatures. researchgate.net These properties are valuable for understanding the stability of the molecule and its behavior under varying thermal conditions. researchgate.net Such calculations have been successfully applied to other substituted nicotinic acids to provide a comprehensive understanding of their thermodynamic behavior. jocpr.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on conformational changes and intermolecular interactions in dynamic systems, such as a molecule in solution. dovepress.commdpi.comrsc.org

Conformational Analysis: For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformations and the dynamics of transitions between them. mdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can determine the relative populations of different conformers and their average lifetimes, which is crucial for understanding how molecular shape affects function. mdpi.com

Intermolecular Interactions: MD simulations are particularly powerful for analyzing how a solute like this compound interacts with its environment, for example, in an aqueous solution. mdpi.comnih.gov These simulations can reveal the formation and dynamics of hydrogen bonds, van der Waals interactions, and electrostatic interactions between the solute and solvent molecules. dovepress.com This is essential for understanding solubility and how the molecule behaves in a biological medium. mdpi.combohrium.com In studies of similar compounds, MD simulations have been used to investigate association processes and the formation of molecular clusters in solution. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) modeling is a key component of computational drug design that aims to correlate the chemical structure of a compound with its biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal of QSAR is to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. mdpi.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic features. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. mdpi.comnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D grid-based fields to represent the steric and electrostatic properties of molecules. mdpi.commdpi.com Such models have been successfully applied to various classes of compounds, including derivatives of quinoline (B57606) and camptothecin, to understand how substitutions on the core structure influence their biological effects. nih.govmdpi.comnih.gov

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and membrane permeability |

| Topological | Connectivity indices, Topological diameter | Atomic connectivity and branching |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netmdpi.comimrpress.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a potential drug molecule within the active site of a target protein. mdpi.comnih.gov

The docking process involves sampling numerous possible conformations of the ligand within the protein's binding pocket and using a scoring function to rank them. mdpi.compurdue.edu The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding. mdpi.com Successful docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmedjchem.com This information provides insights into the mechanism of action and can guide the modification of the ligand to improve its binding affinity and selectivity. nih.gov Docking studies are routinely performed on heterocyclic compounds to explore their interactions with various biological targets. researchgate.net

Biomedical and Pharmaceutical Research Applications of 2,5 Dichloroisonicotinic Acid

Design and Synthesis of Bioactive Molecules

The chemical architecture of 2,5-dichloroisonicotinic acid makes it an excellent starting point for the synthesis of diverse bioactive compounds. The chlorine substituents can be selectively replaced or modified, and the carboxylic acid group provides a handle for further chemical elaboration, allowing for the construction of a wide array of molecular structures. This versatility has established it as a key building block in the discovery of new drugs. chemimpex.com

In the field of oncology, this compound serves as an important intermediate in the synthesis of potential anti-cancer agents. chemimpex.com The pyridine (B92270) core is a common feature in many molecules designed to interact with biological targets relevant to cancer progression. The development of novel derivatives from this acid is an active area of research aimed at improving the efficacy and selectivity of cancer therapies. While specific drug names incorporating this exact fragment are part of proprietary development, its role as a precursor is noted in pharmaceutical synthesis literature. The process often involves multi-step reactions where the dichloroisonicotinic acid backbone is functionalized to create a final compound with desired anti-proliferative properties.

The quest for new antibiotics to combat resistant bacteria is a critical area of pharmaceutical research. This compound is utilized as a precursor in the synthesis of novel compounds with potential antibacterial activity. chemimpex.com Its structure can be incorporated into larger molecules designed to inhibit essential bacterial processes, such as cell wall synthesis or protein production. The development of new antibiotics from scaffolds like this compound is a key strategy in addressing the challenge of antimicrobial resistance.

Beyond cancer and infectious diseases, the inherent properties of this compound make it a versatile tool for the exploration of a wide range of new therapeutic agents. chemimpex.com Its ability to serve as a scaffold allows medicinal chemists to design and synthesize libraries of compounds for screening against various biological targets. This exploration can lead to the identification of lead compounds for a multitude of conditions, underscoring the compound's broad utility in drug discovery. chemimpex.com

Synthetic Applications of this compound

| Research Area | Role of this compound | Therapeutic Goal |

|---|---|---|

| Anti-cancer Agent Development | Serves as a key intermediate and structural scaffold. chemimpex.com | To synthesize novel molecules with anti-proliferative activity against cancer cells. |

| Antibiotic Research | Used as a precursor for new antibacterial compounds. chemimpex.com | To develop new drugs that can overcome bacterial resistance. |

| New Therapeutic Agents | Acts as a versatile building block for diverse molecular structures. chemimpex.com | To discover lead compounds for a wide range of diseases through chemical synthesis and screening. |

Mechanisms of Interaction with Biological Systems

While direct studies on this compound's biological interactions are specific to its derivative forms, research on its close structural analogs provides significant insight into potential mechanisms of action. Studies on isomers like 2,6-dichloroisonicotinic acid (INA) have revealed specific interactions with key cellular components, particularly enzymes involved in managing oxidative stress. nih.gov

Research has demonstrated that close analogs of this compound, such as 2,6-dichloroisonicotinic acid (INA), can act as enzyme inhibitors. nih.gov Specifically, INA has been shown to bind to and inhibit the activity of catalase, an essential enzyme that breaks down hydrogen peroxide into water and oxygen. nih.gov The dose-response curves for catalase inhibition by INA are similar to those of salicylic (B10762653) acid, another known catalase inhibitor. nih.gov This inhibition is significant because the ability of INA and its derivatives to inhibit catalase correlates with their broader biological activity. nih.gov This mechanism suggests that molecules derived from a dichloroisonicotinic acid scaffold can directly interact with and modulate the function of specific enzymes.

The inhibition of enzymes like catalase has direct consequences on intracellular processes. By blocking catalase's ability to neutralize hydrogen peroxide, 2,6-dichloroisonicotinic acid (INA) leads to an increase in the intracellular levels of reactive oxygen species (ROS). nih.gov ROS, which include molecules like hydrogen peroxide, superoxide, and hydroxyl radicals, are highly reactive and can act as signaling molecules within the cell. nih.govmdpi.com The accumulation of ROS can trigger various cellular responses and signaling pathways. nih.govnih.gov This mechanism, where a synthetic molecule induces an increase in ROS by inhibiting a key enzyme, highlights a sophisticated way that derivatives of dichloroisonicotinic acid can interact with and influence biological systems. nih.gov

Biological Interactions of an Analog Compound (2,6-Dichloroisonicotinic Acid)

| Interaction | Target | Outcome | Reference |

|---|---|---|---|

| Enzyme Inhibition | Catalase | The enzymatic activity of catalase is inhibited. | nih.gov |

| Modulation of Intracellular Processes | Hydrogen Peroxide (H₂O₂) levels | Intracellular concentration of Reactive Oxygen Species (ROS) increases. | nih.gov |

Applications as Biochemical Reagents in Assays

Extensive research has been conducted on the applications of various chemical compounds in biochemical assays; however, specific and detailed research findings on the use of this compound as a primary biochemical reagent in assays are not extensively documented in publicly available scientific literature. While commercial suppliers suggest its utility in biochemical research for studying biological processes, specific examples and detailed data from peer-reviewed studies are scarce. chemimpex.com

The isomer of the compound, 2,6-dichloroisonicotinic acid, has been more prominently featured in studies, particularly in the context of inducing systemic acquired resistance in plants. These studies often involve bioassays to measure the plant's defense response. For instance, research has demonstrated that derivatives of 2,6-dichloroisonicotinic acid can act as elicitors to induce the biosynthesis of secondary metabolites in plant cell cultures. nih.gov In such bioassays, the compound or its derivatives are introduced to the biological system (e.g., plant seedlings or cell suspensions), and the subsequent biochemical changes are measured. These can include the quantification of specific enzymes, proteins, or metabolites.

It is plausible that this compound could be utilized in similar assay formats, for example, as a test compound in high-throughput screening assays to identify molecules that modulate a particular biological pathway. nih.govmdpi.com In such a scenario, its effect would be compared against positive and negative controls to determine its activity. Additionally, given its defined chemical structure, it could potentially serve as a reference standard in analytical assays, such as high-performance liquid chromatography (HPLC), for the identification and quantification of related compounds. nih.gov

However, without specific research articles detailing the use of this compound in biochemical assays, including the assay methodologies, the biological targets, and the resulting data, a comprehensive overview of its application as a biochemical reagent remains limited. The scientific community has yet to publish in-depth studies that would allow for a detailed discussion and the creation of data tables illustrating its specific roles and efficacy in biochemical assays.

Material Science Applications of 2,5 Dichloroisonicotinic Acid

Polymer Synthesis and Functionalization

2,5-Dichloroisonicotinic acid can serve as a monomeric unit in the synthesis of various polymers, particularly high-performance polyamides and polyesters. The presence of the carboxylic acid group and the reactive chlorine atoms on the pyridine (B92270) ring allows for its incorporation into polymer chains through polycondensation reactions. These reactions typically involve the reaction of the dicarboxylic acid (or its more reactive derivatives like diacyl chlorides) with a suitable comonomer, such as a diol or a diamine, to form the corresponding polyester (B1180765) or polyamide.

The incorporation of the this compound moiety into a polymer backbone is expected to impart specific properties to the resulting material. The rigid pyridine ring can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the chlorine substituents can increase the polymer's resistance to chemical degradation and fire, as well as modify its solubility and processing characteristics.

The general scheme for the synthesis of a polyester using a derivative of this compound and a diol can be represented as a condensation polymerization, where a small molecule, such as water or HCl, is eliminated. savemyexams.com

Table 1: Potential Diol and Diamine Comonomers for Polymerization with this compound Derivatives

| Comonomer Type | Example Compound | Potential Polymer Type | Expected Properties of the Resulting Polymer |

| Aliphatic Diol | Ethylene Glycol | Polyester | Increased flexibility, lower melting point |

| Aromatic Diol | Bisphenol A | Polyester | High thermal stability, rigidity, and strength |

| Aliphatic Diamine | Hexamethylenediamine | Polyamide | Good mechanical properties, toughness |

| Aromatic Diamine | p-Phenylenediamine | Polyamide | Excellent thermal resistance, high modulus |

The functionalization of existing polymers is another significant application. This compound and its derivatives can be grafted onto other polymer chains to modify their surface properties or to introduce specific functionalities. This can be achieved by reacting the carboxylic acid or the chlorine atoms with complementary functional groups on the host polymer. fhnw.ch

Development of Advanced Coatings

In the realm of advanced coatings, this compound can be utilized to create surfaces with enhanced durability, chemical resistance, and other specific functionalities. chemimpex.com The compound can be incorporated into coating formulations, such as epoxy resins or polyurethanes, where it can act as a cross-linking agent or as an additive to improve the coating's performance.

The presence of the pyridine nitrogen and the chlorine atoms can enhance the adhesion of the coating to metal substrates by forming coordinate bonds or through other intermolecular interactions. These functional groups can also contribute to the barrier properties of the coating, protecting the underlying material from corrosion and environmental degradation.

Furthermore, the surface of a material can be functionalized by directly applying a thin layer of this compound or its derivatives. The carboxylic acid group can anchor the molecule to the surface, while the dichloro-substituted pyridine ring provides a functional surface with specific properties, such as altered hydrophobicity or a platform for further chemical modifications.

Table 2: Potential Contributions of this compound in Coating Formulations

| Property | Mechanism of Action | Potential Application |

| Corrosion Resistance | Formation of a passive layer on metal surfaces; enhanced barrier properties. | Protective coatings for steel and other metals. |

| Chemical Resistance | The stable aromatic and chlorinated structure resists chemical attack. | Linings for chemical storage tanks and pipelines. |

| Adhesion Promotion | Interaction of the pyridine nitrogen and carboxylic acid with the substrate. | Primer coats for various substrates. |

| Surface Modification | Alteration of surface energy, leading to hydrophobic or oleophobic properties. | Anti-fouling or easy-to-clean coatings. |

| UV Resistance | The aromatic structure can absorb UV radiation, protecting the polymer backbone. | Outdoor coatings and clear coats. |

Research into related halogenated aromatic acids has demonstrated their potential in creating functional materials. For instance, fluorinated analogues are explored for their ability to impart enhanced chemical resistance and thermal stability in polymers and coatings. vulcanchem.com By analogy, this compound is a promising building block for the development of the next generation of high-performance materials.

Environmental Science and Degradation Studies of 2,5 Dichloroisonicotinic Acid

Research on Pollutant Degradation Methods

The degradation of chlorinated aromatic compounds is often challenging due to their chemical stability. Research into the degradation of analogous compounds suggests that advanced oxidation processes (AOPs) are a promising method for their removal from the environment.

One of the most studied AOPs is photocatalysis , particularly using titanium dioxide (TiO₂) as a photocatalyst. For instance, studies on the photocatalytic degradation of 6-chloronicotinic acid, a structurally similar compound, have shown that it can be effectively degraded under UVA irradiation in the presence of TiO₂. researchgate.net In these studies, the degradation followed first-order kinetics. researchgate.net The process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and eventual mineralization. researchgate.net

During the photocatalytic degradation of 6-chloronicotinic acid, the transformation of chlorine atoms to chloride ions and an increase in nitrate (B79036) ions have been observed. researchgate.net This indicates the breakdown of the chlorinated pyridine (B92270) ring. researchgate.net

Biodegradation is another crucial pathway for the removal of organic pollutants. While data on 2,5-dichloroisonicotinic acid is not available, research on pyridine and its derivatives shows that various microorganisms are capable of degrading these compounds. tandfonline.comresearchgate.net The biodegradation of pyridinecarboxylic acids often proceeds through pathways involving hydroxylation. researchgate.netresearchgate.net The initial step frequently involves the enzymatic incorporation of a hydroxyl group onto the pyridine ring, which can facilitate further degradation. researchgate.net However, the presence of chlorine substituents can significantly alter the biodegradability of the pyridine ring. tandfonline.com

The following table summarizes degradation methods studied for compounds structurally similar to this compound.

| Degradation Method | Model Compound | Key Findings |

| Photocatalysis | 6-Chloronicotinic Acid | Effective degradation using TiO₂ under UVA irradiation. researchgate.net |

| Follows first-order kinetics. researchgate.net | ||

| Mineralization to CO₂, chloride, and nitrate ions. researchgate.net | ||

| Biodegradation | Pyridine Derivatives | Degradation by various bacteria. tandfonline.comresearchgate.net |

| Pathways often involve hydroxylation. researchgate.netresearchgate.net | ||

| Chlorine substitution can affect biodegradability. tandfonline.com |

Environmental Fate and Metabolite Studies

The environmental fate of a chemical is determined by its persistence and the transformation products it forms. For chlorinated aromatic compounds, both abiotic and biotic processes contribute to their transformation in the environment. nih.gov

In the case of photocatalytic degradation of 6-chloronicotinic acid, a major degradation intermediate has been identified as 6-chloro-5-hydroxynicotinic acid . researchgate.net This suggests that hydroxylation is a key step in the breakdown of the molecule. Further degradation can lead to the formation of smaller organic acids before complete mineralization. researchgate.net

The persistence of organic pollutants in the environment is a key concern. The rate of degradation is influenced by environmental conditions and the specific properties of the compound. nih.gov For many chlorinated organic compounds, there is a potential for persistence, especially in environments with low microbial activity or limited light exposure.

The following table outlines the metabolites identified in the degradation of a related compound.

| Parent Compound | Degradation Method | Identified Metabolite(s) |

| 6-Chloronicotinic Acid | Photocatalysis (TiO₂) | 6-chloro-5-hydroxynicotinic acid researchgate.net |

Advanced Analytical Methodologies for the Detection and Quantification of 2,5 Dichloroisonicotinic Acid in Complex Matrices

Chromatographic-Mass Spectrometric Techniques (LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of 2,5-dichloroisonicotinic acid in intricate sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective method for the analysis of non-volatile and thermally labile compounds like this compound. researchtrends.net The separation is typically achieved using reversed-phase liquid chromatography. The mobile phase often consists of a gradient mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and additives like formic acid to improve ionization efficiency. researchtrends.netscielo.br

For detection, electrospray ionization (ESI) is a common technique, which can be operated in either positive or negative ion mode. researchtrends.net Given the acidic nature of this compound, negative ion mode is often preferred, monitoring the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.gov

A typical LC-MS/MS method for a similar chlorinated acid might exhibit the following characteristics:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative |

| Monitored Transition | Specific to this compound |

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a viable analytical technique. jmchemsci.com However, for carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. mdpi.com Common derivatization agents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or esterification reagents. mdpi.com

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column. Electron ionization (EI) is a frequently used ionization technique in GC-MS, and the resulting mass spectra can be used for identification and quantification. semanticscholar.org

Electrochemical Detection Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of this compound. These methods are based on the electrochemical reaction of the analyte at an electrode surface. While specific sensors for this compound are not widely reported, the principles can be applied from sensors developed for similar molecules.

A chemosensor for a related pyridine-dicarboxamide compound has been shown to detect metal ions through fluorescence and colorimetric changes. researchgate.net A similar approach could potentially be adapted for the detection of this compound by designing a receptor molecule with a specific binding affinity for its structure.

Furthermore, diboronic-acid-based electrochemical sensors have been developed for the enzyme-free detection of glucose, demonstrating the versatility of this platform. mdpi.com The development of a specific electrochemical sensor for this compound would likely involve the modification of an electrode surface with a material that selectively interacts with the analyte, leading to a measurable change in current or potential.

Sample Preparation and Pre-concentration Techniques for Diverse Sample Types

Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest from complex matrices such as biological fluids, environmental samples, and agricultural products.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. wikipedia.org For an acidic compound like this compound, an anion-exchange or a mixed-mode (combining ion-exchange and reversed-phase) sorbent can be effective. bohrium.comnih.gov

The general steps for SPE include:

Conditioning: The sorbent is conditioned with an organic solvent followed by an aqueous solution to activate the stationary phase. youtube.com

Loading: The sample, with its pH adjusted to ensure the analyte is in its ionized form, is passed through the cartridge, where the analyte is retained. nih.govyoutube.com

Washing: The cartridge is washed with a solvent to remove interfering compounds without eluting the analyte. youtube.com

Elution: A solvent that disrupts the interaction between the analyte and the sorbent is used to elute the analyte. youtube.com For an anion-exchange sorbent, this could be a solvent with a high salt concentration or a pH that neutralizes the charge on the analyte or the sorbent. wikipedia.org

A study on the SPE of acidic drugs from urine using a mixed-mode HAX column demonstrated recoveries exceeding 80% for most tested compounds. bohrium.com

Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. mdpi.com For the extraction of an acidic compound like this compound from an aqueous matrix, the pH of the sample should be adjusted to be at least two pH units below the pKa of the analyte to ensure it is in its neutral, more organic-soluble form. chromatographyonline.com

The choice of the organic solvent is critical and depends on the polarity of the analyte. chromatographyonline.com Dichloromethane is a common solvent for the extraction of chlorinated organic compounds from water. researchgate.net To optimize recovery, the ratio of the organic solvent to the aqueous sample and the extraction time should be carefully considered. chromatographyonline.comelementlabsolutions.com A generic optimum ratio of 7:1 (organic to aqueous) has been suggested. chromatographyonline.comelementlabsolutions.com

For biological samples such as plasma or serum, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis. phenomenex.com This is often achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid (TCA). phenomenex.comrsc.org Acetonitrile is often favored as it tends to precipitate a larger fraction of proteins and results in cleaner extracts compared to methanol. rsc.org

A study on the quantification of small molecules in biological fluids highlighted that protein precipitation is the simplest sample preparation approach. rsc.org Another study optimized protein precipitation using acetone (B3395972) with a defined ionic strength, achieving rapid and high protein recovery. nih.govresearchgate.net

Method Validation and Sensitivity Enhancement Strategies

Method Validation:

Validation of an analytical method is essential to ensure its reliability for the intended purpose. ut.ee Key validation parameters, as often guided by regulatory bodies, include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A good linearity is typically indicated by a coefficient of determination (r²) ≥ 0.99. nih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. For many applications, recoveries in the range of 80-120% are considered acceptable. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). An RSD of ≤ 15% is often required. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ut.ee

Stability: The chemical stability of the analyte in the matrix under specific storage and processing conditions. nih.gov

A hypothetical validation summary for an LC-MS/MS method for this compound could look as follows:

| Validation Parameter | Result |

| Linear Range | 1 - 1000 ng/mL (r² > 0.99) |

| Accuracy (Recovery) | 85 - 110% |

| Precision (RSD) | < 15% |

| LOD | 0.5 ng/mL |

| LOQ | 1 ng/mL |

| Selectivity | No significant interference observed |

| Stability | Stable for 24h at room temp, 1 week at -20°C |

Sensitivity Enhancement Strategies:

Several strategies can be employed to enhance the sensitivity of LC-MS methods for the analysis of this compound:

Mobile Phase Optimization: The use of high-purity solvents and additives is crucial to minimize background noise and adduct formation. chromatographyonline.com The pH of the mobile phase can be adjusted to optimize the ionization of the analyte. researchgate.net

Column Selection: Decreasing the internal diameter of the HPLC column can lead to increased sensitivity. phenomenex.blog

Source Parameter Optimization: Fine-tuning the parameters of the mass spectrometer's ion source, such as desolvation temperature and gas flow rates, can significantly improve signal intensity. chromatographyonline.com

Derivatization: As mentioned for GC-MS, derivatization can also be used in LC-MS to introduce moieties that are more readily ionized, thereby enhancing detection sensitivity. researchgate.net

Q & A

Q. What is the role of 2,5-Dichloroisonicotinic acid in plant systemic acquired resistance (SAR)?

Methodological Answer : 2,5-DCINA is a synthetic chemical inducer of SAR, priming plants to respond more effectively to pathogen attacks. Researchers typically validate its activity by pretreating plant cell cultures (e.g., parsley) with 2,5-DCINA (0.1–1.0 mM) for 24 hours before applying fungal elicitors. Enhanced phenylpropanoid metabolism (e.g., increased phenylalanine ammonia-lyase activity) and secretion of phytoalexins (e.g., coumarin derivatives) are quantified via HPLC or spectrophotometry .

Q. What experimental protocols are recommended for applying this compound in plant cell cultures?

Methodological Answer : Standard protocols involve dissolving 2,5-DCINA in a compatible solvent (e.g., DMSO or ethanol) and adding it to suspension cultures at concentrations between 0.05–0.5 mM. Pretreatment duration (12–48 hours) should be optimized based on the plant species. Controls must include solvent-only treatments to distinguish compound-specific effects from solvent toxicity. Post-treatment, elicitors like Phytophthora megasperma cell wall extracts are applied to trigger defense responses .

Q. How do researchers verify the purity and stability of this compound in experimental setups?

Methodological Answer : Purity is confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). Stability under experimental conditions (e.g., pH, temperature) is assessed by incubating the compound in culture medium and analyzing degradation products over time using liquid chromatography-mass spectrometry (LC-MS). Reference standards from reputable suppliers (e.g., TCI America) should be used for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in optimal 2,5-DCINA concentrations for SAR induction across plant species?

Methodological Answer : Dose-response studies with gradient concentrations (0.01–2.0 mM) are essential. Data normalization to species-specific baseline defense levels (e.g., endogenous salicylic acid content) and statistical modeling (e.g., ANOVA with post-hoc tests) can identify thresholds. Meta-analysis of published dose ranges (e.g., 0.1 mM for parsley vs. 0.5 mM for cucumber) helps contextualize variability .

Q. What experimental designs are effective for analyzing 2,5-DCINA’s impact on phenylpropanoid pathway genes?

Methodological Answer : Time-course transcriptomic analysis (RNA-seq or qRT-PCR) of key genes (e.g., PAL, 4CL) post-2,5-DCINA treatment identifies temporal regulation. Co-treatment with pathway inhibitors (e.g., AOPP for PAL) validates specificity. Data should be cross-referenced with metabolite profiling (e.g., lignin thioglycolic acid assays) to correlate gene expression with biochemical outputs .

Q. How can researchers address conflicting data on 2,5-DCINA’s interaction with salicylic acid (SA) signaling pathways?

Methodological Answer : Use SA-deficient mutants (e.g., NahG plants) to isolate 2,5-DCINA-specific effects. Comparative phosphoproteomics or MAP kinase activity assays (e.g., immunoblotting with anti-pERK antibodies) can differentiate SA-dependent and -independent signaling cascades. Dual-treatment experiments (2,5-DCINA + SA biosynthesis inhibitors) further clarify crosstalk .

Q. What advanced techniques quantify 2,5-DCINA’s priming effect on plant cell wall modifications?

Methodological Answer : Alkaline hydrolysis of cell wall polymers followed by GC-MS analysis identifies phenolic acid incorporation (e.g., ferulic acid, 4-hydroxybenzoic acid). Thioglycolic acid lignin assays measure "lignin-like" polymer accumulation. Confocal microscopy with fluorescent dyes (e.g., acridine orange) visualizes wall thickening in elicited cells .

Methodological Best Practices

- Data Validation : Include biological replicates (n ≥ 3) and technical controls (e.g., heat-inactivated elicitors) to ensure reproducibility .

- Statistical Reporting : Use tools like R or GraphPad Prism for ANOVA, Tukey’s HSD tests, and effect size calculations. Report p-values and confidence intervals .

- Ethical Compliance : Adhere to institutional guidelines for chemical disposal and biological safety, particularly for halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.